N-(2-chloroethylidene)-tert-butylsulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethylidene)-tert-butylsulfinamide: is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloroethylidene group attached to a tert-butylsulfinamide moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethylidene)-tert-butylsulfinamide typically involves the reaction of tert-butylsulfinamide with 2-chloroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-chloroethylidene)-tert-butylsulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or amine.
Substitution: The chloroethylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-chloroethylidene)-tert-butylsulfinamide is used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.
Biology and Medicine: In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. It may be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for the creation of compounds with tailored properties for specific applications.
Mechanism of Action
The mechanism by which N-(2-chloroethylidene)-tert-butylsulfinamide exerts its effects depends on the specific chemical reactions it undergoes. In general, the compound can act as an electrophile, participating in nucleophilic substitution reactions. The sulfinamide group can also engage in redox reactions, influencing the overall reactivity of the molecule.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are determined by the specific context in which it is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
N-(2-chloroethylidene)hydroxylamine: This compound shares the chloroethylidene group but differs in the presence of a hydroxylamine moiety.
tert-Butylsulfinamide: This compound lacks the chloroethylidene group but retains the sulfinamide functionality.
Uniqueness: N-(2-chloroethylidene)-tert-butylsulfinamide is unique due to the combination of the chloroethylidene and tert-butylsulfinamide groups. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
(NE)-N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNOS/c1-6(2,3)10(9)8-5-4-7/h5H,4H2,1-3H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYYYZGLYRZWOF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.